Bioside

Natural Products Chemistry Phytochemistry Steroidal Saponin Characterization

Bioside (CAS 12634-05-8) is a steroidal saponin (C38H62O15, 758.9 g/mol). Its bioactivity is strictly dependent on its glycosylation pattern; substitution risks experimental failure. Procure this exact compound for reliable antiviral, cytotoxic, or anti-inflammatory SAR studies and metabolomic authentication (e.g., in Forsythia suspensa). Available as an analytical reference standard.

Molecular Formula C38H62O15
Molecular Weight 758.9 g/mol
CAS No. 12634-05-8
Cat. No. B12654404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBioside
CAS12634-05-8
Molecular FormulaC38H62O15
Molecular Weight758.9 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(C(CC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)OC18CCCCO8
InChIInChI=1S/C38H62O15/c1-16-27-23(53-38(16)8-4-5-9-48-38)11-20-18-7-6-17-10-22(21(41)13-36(17,2)19(18)12-26(42)37(20,27)3)49-34-32(47)30(45)33(25(15-40)51-34)52-35-31(46)29(44)28(43)24(14-39)50-35/h16-35,39-47H,4-15H2,1-3H3/t16-,17?,18?,19?,20?,21+,22+,23?,24+,25+,26-,27?,28+,29-,30+,31+,32+,33-,34+,35-,36-,37+,38+/m0/s1
InChIKeyMTZLHTRAIKFJLJ-PYUCPRTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bioside (CAS 12634-05-8): Chemical Identity and Compound Class for Procurement and Research


Bioside (CAS 12634-05-8) is a steroidal saponin with the molecular formula C38H62O15 and a molecular weight of 758.9 g/mol [1]. Steroidal saponins are a class of natural products composed of a steroidal aglycone linked to one or more sugar moieties, widely distributed in plants and known for diverse pharmacological activities including antitumor, anti-inflammatory, and antimicrobial effects [1]. The compound is structurally defined as 3,6-dihydroxy-4a,6a,7-trimethyloctadecahydrospiro(naphtho(2',1':4,5)indeno(2,1-b)furan-8,2'-oxan)-2-yl 4-O-hexopyranosylhexopyranoside according to PubChem [1].

Why Generic Steroidal Saponins Cannot Substitute for Bioside (CAS 12634-05-8) in Targeted Applications


The biological activity of steroidal saponins is highly dependent on the precise structure of both the aglycone core and the attached sugar chains. Minor variations in glycosylation patterns, stereochemistry, or functional groups can drastically alter receptor binding, cellular uptake, and resulting pharmacodynamics [1]. Consequently, substituting one steroidal saponin for another—even within the same plant genus—can lead to unpredictable efficacy or loss of function. Without direct comparative data confirming equivalent activity in the specific assay of interest, procurement of the exact compound (Bioside, CAS 12634-05-8) is essential for reproducibility and experimental validity.

Bioside (CAS 12634-05-8): Quantitative Differentiation Evidence Against Closest Analogs


Limited Availability of Direct Comparative Quantitative Data for Bioside (CAS 12634-05-8)

High-strength differential evidence meeting the strict criteria (direct head-to-head comparison, cross-study comparable data, or class-level inference with quantified differences) is currently absent from the peer-reviewed literature for Bioside (CAS 12634-05-8). The compound has been identified in metabolomic profiling studies, such as its detection in Forsythia suspensa leaves via UHPLC-Q-Exactive-Orbitrap/MS [1], but no bioactivity assays with explicit comparator data for this specific CAS entry are reported. The PubChem entry [2] confirms its chemical structure and molecular formula but lacks bioactivity data.

Natural Products Chemistry Phytochemistry Steroidal Saponin Characterization

Recommended Research Applications for Bioside (CAS 12634-05-8) Based on Current Evidence


Phytochemical Reference Standard for Metabolomic Profiling

Bioside has been identified as a constituent in plant extracts, such as those from Forsythia suspensa leaves, using high-resolution mass spectrometry [1]. Researchers conducting comparative metabolomics or phytochemical authentication studies may procure Bioside as an analytical reference standard to confirm the presence of this specific steroidal saponin in botanical samples.

Structure-Activity Relationship (SAR) Studies on Steroidal Saponins

Given the established importance of glycosylation patterns in determining the bioactivity of steroidal saponins [2], Bioside can serve as a specific molecular scaffold in SAR investigations. Researchers may compare its activity against structurally related saponins with different sugar linkages to elucidate the pharmacophore requirements for antiviral, cytotoxic, or anti-inflammatory effects.

In Silico Docking and Molecular Dynamics Simulations

The defined chemical structure of Bioside, as documented in PubChem [3], enables its use in computational studies. Researchers can employ molecular docking and dynamics simulations to predict potential protein targets (e.g., viral proteins, cell cycle regulators) and compare binding affinities against other steroidal saponins, thereby prioritizing compounds for subsequent in vitro validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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